molecular formula C7H6O5 B6252861 3-(2,5-dioxo-2,5-dihydrofuran-3-yl)propanoic acid CAS No. 131548-97-5

3-(2,5-dioxo-2,5-dihydrofuran-3-yl)propanoic acid

Cat. No.: B6252861
CAS No.: 131548-97-5
M. Wt: 170.1
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Description

Contextualization within Organic Chemistry and Materials Science

In the vast landscape of organic chemistry, 3-(2,5-dioxo-2,5-dihydrofuran-3-yl)propanoic acid emerges as a versatile building block. The maleic anhydride (B1165640) moiety is a well-known dienophile in Diels-Alder reactions and is susceptible to nucleophilic attack, making it a valuable precursor for the synthesis of a variety of heterocyclic compounds and polymers. researchgate.net The presence of the propanoic acid side chain introduces another reactive handle, allowing for esterification, amidation, and other reactions typical of carboxylic acids. This dual functionality makes it a prime candidate for creating complex molecular architectures and functional materials.

From a materials science perspective, this compound is a potential monomer for the synthesis of biodegradable polyesters and polyamides. The incorporation of the reactive maleic anhydride unit into a polymer backbone can also serve as a site for post-polymerization modification, enabling the tuning of material properties for specific applications.

Historical Development and Early Investigations of Similar Compounds

The history of 3-(2,5-dioxo-2,5-dihydrofuran-3-yl)propanoic acid is intrinsically linked to the broader history of maleic anhydride chemistry. Maleic anhydride itself was first prepared in the 1830s, and its industrial production began in the early 20th century, initially through the oxidation of benzene (B151609) and later, more economically, from n-butane. wikipedia.orgresearchgate.net Early research on maleic anhydride and its derivatives focused on their utility in the production of resins and polymers.

While specific early investigations into 3-(2,5-dioxo-2,5-dihydrofuran-3-yl)propanoic acid are not extensively documented in seminal literature, the study of related alkyl- and carboxyalkyl-substituted maleic anhydrides has been a subject of academic interest. These studies laid the groundwork for understanding the influence of substituents on the reactivity of the maleic anhydride ring and paved the way for the exploration of more complex derivatives like the one in focus.

Structural Significance and Functional Group Analysis in Academic Research

The structure of 3-(2,5-dioxo-2,5-dihydrofuran-3-yl)propanoic acid is characterized by two key functional groups: the cyclic anhydride and the carboxylic acid.

Maleic Anhydride Moiety: The furan-2,5-dione ring is a highly strained and electrophilic system. The double bond is activated by the two adjacent carbonyl groups, making it a potent Michael acceptor and a reactive partner in cycloaddition reactions. The anhydride linkage is susceptible to hydrolysis, alcoholysis, and aminolysis, leading to the ring-opening formation of dicarboxylic acids, monoesters, and monoamides, respectively. researchgate.net

Propanoic Acid Moiety: The propanoic acid side chain provides a site for a different set of chemical transformations. The carboxylic acid group can be readily converted into esters, amides, acid chlorides, and other carboxylic acid derivatives. This functionality is crucial for grafting the molecule onto other polymers or surfaces, or for initiating polymerization reactions.

The interplay of these two functional groups allows for a wide range of selective chemical modifications, making it a valuable tool for synthetic chemists.

Interactive Data Table: Predicted Physicochemical Properties

PropertyValue
Molecular Formula C7H6O5
Molecular Weight 170.12 g/mol
Boiling Point (Predicted) 399.2 ± 25.0 °C
Density (Predicted) 1.508 ± 0.06 g/cm³
pKa (Predicted) 4.31 ± 0.10

Note: These properties are predicted based on computational models and may differ from experimental values. nih.gov

Overview of Key Academic Research Domains

While specific research solely dedicated to 3-(2,5-dioxo-2,5-dihydrofuran-3-yl)propanoic acid is limited, its structural motifs suggest significant potential in several key academic research domains:

Polymer Chemistry: The compound can be utilized as a monomer for the synthesis of functional polyesters and polyamides. The maleic anhydride unit can be either part of the polymer backbone or a pendant group, offering opportunities for creating cross-linked materials or for post-functionalization to introduce desired properties.

Drug Delivery and Biomaterials: The potential for this molecule to be incorporated into biodegradable polymers makes it an interesting candidate for creating drug delivery vehicles or scaffolds for tissue engineering. The carboxylic acid group can be used to attach bioactive molecules.

Organic Synthesis: As a bifunctional building block, it can be employed in the synthesis of complex organic molecules, including natural products and pharmaceuticals. The orthogonal reactivity of the anhydride and the carboxylic acid allows for stepwise and controlled chemical transformations.

Surface Modification: The carboxylic acid can be used to anchor the molecule to various surfaces, while the maleic anhydride moiety remains available for further reactions, enabling the functionalization of materials.

Properties

CAS No.

131548-97-5

Molecular Formula

C7H6O5

Molecular Weight

170.1

Purity

95

Origin of Product

United States

Synthetic Methodologies for 3 2,5 Dioxo 2,5 Dihydrofuran 3 Yl Propanoic Acid

Retrosynthetic Analysis and Strategic Disconnections

A retrosynthetic analysis of 3-(2,5-dioxo-2,5-dihydrofuran-3-yl)propanoic acid suggests several potential synthetic routes. The primary strategic disconnections involve the formation of the C-C bond linking the propanoic acid side chain to the maleic anhydride (B1165640) core and the construction of the anhydride ring itself.

One logical approach is to disconnect the propanoic acid side chain at the C-C bond adjacent to the furanone ring. This leads to a conceptual intermediate of a maleic anhydride synthon with a reactive site at the 3-position and a three-carbon chain synthon. A more practical forward synthesis based on this idea would involve the functionalization of a pre-existing methyl group on the maleic anhydride ring.

This leads to a plausible retrosynthetic pathway starting from a readily available precursor:

Target Molecule: 3-(2,5-dioxo-2,5-dihydrofuran-3-yl)propanoic acid

Final Step - Hydrolysis and Decarboxylation: The propanoic acid moiety can be formed from a malonic ester intermediate. This involves the hydrolysis of the ester groups followed by decarboxylation.

C-C Bond Formation: The precursor for this step would be a maleic anhydride derivative substituted with a malonic ester group. This can be achieved through the nucleophilic substitution of a halogenated precursor with a malonate anion.

Halogenation: The halogenated precursor, 3-(bromomethyl)maleic anhydride, can be synthesized from 3-methylmaleic anhydride (citraconic anhydride) via a radical halogenation reaction.

Starting Material: Citraconic anhydride, a commercially available and relatively inexpensive starting material.

This retrosynthetic strategy provides a clear and logical roadmap for the synthesis of the target compound using well-established organic reactions.

Classical Organic Synthesis Approaches

Classical organic synthesis provides a robust framework for the construction of 3-(2,5-dioxo-2,5-dihydrofuran-3-yl)propanoic acid, primarily through a multi-step sequence involving the elaboration of a simple precursor.

A practical multistep synthesis, as suggested by the retrosynthetic analysis, commences with citraconic anhydride. The key steps are outlined below:

Radical Bromination of Citraconic Anhydride: The synthesis begins with the free-radical bromination of the methyl group of citraconic anhydride. This reaction is typically carried out using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide (BPO) in a non-polar solvent like carbon tetrachloride (CCl₄). This step yields 3-(bromomethyl)maleic anhydride.

Malonic Ester Synthesis: The resulting 3-(bromomethyl)maleic anhydride is then subjected to a reaction with the sodium salt of diethyl malonate. This nucleophilic substitution reaction forms a new carbon-carbon bond, leading to the formation of diethyl 2-((2,5-dioxo-2,5-dihydrofuran-3-yl)methyl)malonate.

Hydrolysis and Decarboxylation: The final step involves the acidic or basic hydrolysis of the diethyl ester groups to carboxylic acids, followed by gentle heating to promote decarboxylation of the resulting malonic acid derivative. This sequence yields the desired 3-(2,5-dioxo-2,5-dihydrofuran-3-yl)propanoic acid.

The following table summarizes the proposed reaction scheme and typical conditions for this multistep synthesis.

StepReactant(s)ReagentsProductTypical Conditions
1Citraconic anhydrideN-Bromosuccinimide (NBS), Benzoyl peroxide (BPO)3-(Bromomethyl)maleic anhydrideCCl₄, reflux
23-(Bromomethyl)maleic anhydrideDiethyl malonate, Sodium ethoxideDiethyl 2-((2,5-dioxo-2,5-dihydrofuran-3-yl)methyl)malonateEthanol, reflux
3Diethyl 2-((2,5-dioxo-2,5-dihydrofuran-3-yl)methyl)malonateAcid or Base, then Heat3-(2,5-Dioxo-2,5-dihydrofuran-3-yl)propanoic acidAqueous HCl or NaOH, followed by heating

This table presents a proposed synthetic route based on established organic chemistry principles.

An alternative approach involves the use of condensation reactions to build the carbon skeleton, followed by cyclization to form the dihydrofuranone ring. For instance, a Stobbe condensation could potentially be employed, although the direct synthesis of the target molecule via this method is not straightforward and would require a less common substrate combination.

A more relevant cyclization reaction in the context of maleic anhydrides is the dehydration of the corresponding dicarboxylic acid. If a synthetic route provides access to 2-(2-carboxyethyl)maleic acid, a simple dehydration step, often involving heating with a dehydrating agent like acetic anhydride or acetyl chloride, would yield the target anhydride.

The integration of the propanoic acid moiety relies heavily on functional group interconversions. As detailed in the multistep synthesis, a common strategy is the conversion of a halide to the desired carboxylic acid via a malonic ester synthesis. Other potential, though perhaps less efficient, routes for this specific target could include:

Cyanide-mediated chain extension: The reaction of 3-(bromomethyl)maleic anhydride with sodium cyanide would yield 3-(cyanomethyl)maleic anhydride. Subsequent hydrolysis of the nitrile would produce 3-(carboxymethyl)maleic anhydride (an acetic acid derivative). To obtain the propanoic acid, a more complex two-carbon homologation would be necessary.

Organometallic coupling: The formation of an organometallic reagent from 3-(bromomethyl)maleic anhydride, followed by reaction with a suitable three-carbon electrophile, is theoretically possible but likely complicated by the reactivity of the anhydride ring.

Modern and Green Chemistry Synthetic Routes

Modern synthetic chemistry emphasizes the development of more sustainable and efficient processes. While specific green chemistry routes for 3-(2,5-dioxo-2,5-dihydrofuran-3-yl)propanoic acid are not extensively documented, principles of green chemistry can be applied to the classical synthesis.

Catalytic methods can offer significant advantages in terms of efficiency and waste reduction. For the proposed synthesis, several steps could potentially be improved using catalysis:

Catalytic Radical Halogenation: While radical initiation is a form of catalysis, the use of photochemical methods with a catalytic amount of a photosensitizer could be explored as an alternative to stoichiometric initiators.

Phase-Transfer Catalysis: The reaction of 3-(bromomethyl)maleic anhydride with diethyl malonate could be performed under phase-transfer catalysis (PTC) conditions. This would involve using a quaternary ammonium salt as a catalyst to facilitate the reaction between the aqueous and organic phases, potentially avoiding the need for anhydrous sodium ethoxide and allowing for the use of more environmentally benign solvents.

The development of a fully catalytic, one-pot synthesis from a simple precursor remains a goal for future research. Such a process might involve a tandem reaction sequence where multiple catalytic cycles are employed to construct the target molecule with high atom economy.

The following table outlines potential green chemistry improvements to the classical synthetic route.

StepClassical MethodPotential Green AlternativeGreen Chemistry Principle
Solvent in HalogenationCarbon tetrachloride (CCl₄)Cyclohexane, Ethyl acetateUse of safer solvents
Base in C-C Bond FormationSodium ethoxide in ethanolPotassium carbonate with a phase-transfer catalystUse of catalytic reagents, safer reaction conditions
PurificationColumn chromatographyRecrystallization, DistillationReduction of waste

This table suggests potential green improvements to the proposed synthetic route.

Based on the information available, a detailed article focusing solely on the specified synthetic methodologies for "3-(2,5-dioxo-2,5-dihydrofuran-3-yl)propanoic acid" cannot be generated.

The search results lack specific research findings and data concerning the application of the following techniques directly to the synthesis of "3-(2,5-dioxo-2,5-dihydrofuran-3-yl)propanoic acid":

Flow Chemistry and Continuous Processing Techniques: No documents were found detailing the synthesis of this specific compound using flow chemistry. While general principles of flow chemistry are available, there are no specific examples or data for this molecule.

Solvent-Free or Environmentally Benign Reaction Conditions: The search did not yield any studies applying solvent-free methods or explicitly "green" chemistry approaches to the synthesis of this compound.

Optimization of Reaction Conditions and Yields: There is no available data on the optimization of temperature, pressure, catalyst selection, or stoichiometry for the synthesis of "3-(2,5-dioxo-2,5-dihydrofuran-3-yl)propanoic acid." The retrieved optimization studies pertain to different, though related, furan-containing structures.

Purification and Isolation Strategies: Specific strategies for the purification and isolation of this particular compound are not detailed in the search results.

Therefore, it is not possible to provide a scientifically accurate and detailed article that adheres to the strict outline and content requirements of the request. The necessary detailed research findings and data tables for "3-(2,5-dioxo-2,5-dihydrofuran-3-yl)propanoic acid" are not present in the provided search results.

Chemical Reactivity and Mechanistic Investigations of 3 2,5 Dioxo 2,5 Dihydrofuran 3 Yl Propanoic Acid

Reactions Involving the Anhydride (B1165640) Moiety

The maleic anhydride portion of the molecule is a versatile electrophile and dienophile, susceptible to a variety of chemical transformations. The presence of the propanoic acid substituent at the C-3 position modulates the electronic properties of the dienophile system, impacting its reactivity in comparison to unsubstituted maleic anhydride.

Nucleophilic Ring-Opening Reactions with Various Reagents (e.g., Alcohols, Amines)

The strained five-membered ring of the maleic anhydride moiety is susceptible to nucleophilic attack, leading to ring-opening. This reaction is a common and efficient method for the functionalization of maleic anhydride derivatives.

With alcohols , the reaction proceeds via nucleophilic acyl substitution to yield monoesters. The alcohol attacks one of the carbonyl carbons of the anhydride, leading to the formation of a tetrahedral intermediate which then collapses to open the ring, affording a product containing both a carboxylic acid and an ester functionality. The reaction is typically catalyzed by acids or bases. For instance, the reaction with methanol (B129727) would yield 3-(2-(methoxycarbonyl)-3-carboxyacryloyl)propanoic acid. The rate of this reaction is influenced by the steric hindrance of the alcohol and the electronic nature of the substituent on the maleic anhydride ring.

Amines , being stronger nucleophiles than alcohols, react readily with the anhydride moiety. Primary and secondary amines attack a carbonyl carbon to form the corresponding maleamic acid derivative. This reaction is generally rapid and often proceeds without the need for a catalyst. For example, reaction with a primary amine (R-NH₂) would produce N-alkyl-2-(carboxy(propanoic acid-3-yl)methyl)maleamic acid. Under mild conditions (e.g., 40-70°C), the ring-opened amide-acid is the major product. However, at higher temperatures, subsequent dehydration can occur, leading to the formation of a cyclic imide. fsu.edu

NucleophileProduct TypeGeneral Reaction Conditions
Alcohols (e.g., Methanol)MonoesterAcid or base catalysis, varying temperatures
Primary Amines (e.g., R-NH₂)Maleamic acidOften spontaneous, mild temperatures
Secondary Amines (e.g., R₂NH)Maleamic acidOften spontaneous, mild temperatures

Hydration and Hydrolysis Mechanisms

In the presence of water, the anhydride ring of 3-(2,5-dioxo-2,5-dihydrofuran-3-yl)propanoic acid undergoes hydrolysis to form the corresponding dicarboxylic acid, namely 2-(carboxy(propanoic acid-3-yl)methyl)maleic acid. This reaction is a specific case of nucleophilic ring-opening with water acting as the nucleophile.

The hydrolysis of maleic anhydride is known to be rapid, with a half-life of approximately 22 seconds in water at 25°C. oecd.org The rate of hydrolysis is influenced by pH and temperature. The presence of the electron-withdrawing propanoic acid group is expected to enhance the electrophilicity of the carbonyl carbons, potentially increasing the rate of hydrolysis compared to unsubstituted maleic anhydride. The mechanism involves the nucleophilic attack of a water molecule on one of the carbonyl carbons, followed by proton transfer to form the dicarboxylic acid. The hydrolysis is reversible, and the dicarboxylic acid can be converted back to the anhydride by heating, typically with azeotropic removal of water.

Diels-Alder and Related Cycloaddition Reactions (as Dienophile)

The electron-deficient double bond of the maleic anhydride ring makes it a potent dienophile in [4+2] cycloaddition reactions, famously known as the Diels-Alder reaction. organicreactions.org The propanoic acid substituent, being an electron-withdrawing group, is expected to further enhance the dienophilic reactivity of the molecule.

In a typical Diels-Alder reaction, 3-(2,5-dioxo-2,5-dihydrofuran-3-yl)propanoic acid would react with a conjugated diene to form a cyclohexene derivative with a bicyclic anhydride structure. For example, reaction with a simple diene like 1,3-butadiene would yield a substituted cyclohexene-1,2-dicarboxylic anhydride. The reaction is stereospecific, with the stereochemistry of the dienophile being retained in the product. Generally, the endo product is kinetically favored due to secondary orbital interactions, although the exo product may be thermodynamically more stable. masterorganicchemistry.com

The reaction conditions for Diels-Alder reactions vary widely depending on the reactivity of the diene. Some reactions proceed at room temperature, while others require elevated temperatures. The use of Lewis acid catalysts can also accelerate the reaction and influence its stereoselectivity.

DieneProduct TypeStereochemical Preference (Typical)
1,3-ButadieneSubstituted cyclohexene-1,2-dicarboxylic anhydrideendo (kinetic control)
Furan (B31954)Oxabicycloheptene derivativeexo (thermodynamic control often observed) masterorganicchemistry.com
CyclopentadieneNorbornene derivativeendo (kinetic control)

Polymerization Reactivity (e.g., Radical Polymerization Initiator, Monomer)

The double bond in the maleic anhydride ring can participate in polymerization reactions. Maleic anhydride and its derivatives are well-known to undergo copolymerization with a variety of vinyl monomers, often in an alternating fashion.

In the context of copolymerization , 3-(2,5-dioxo-2,5-dihydrofuran-3-yl)propanoic acid can act as a comonomer with electron-rich monomers such as styrene or N-vinylpyrrolidone. The reactivity ratios in these copolymerizations are crucial in determining the composition and structure of the resulting polymer. For the styrene-maleic anhydride system, the copolymerization is known to produce a largely alternating copolymer. acs.orgtue.nl The presence of the propanoic acid substituent may influence the reactivity ratios and, consequently, the polymer microstructure.

While maleic anhydride itself does not readily homopolymerize under typical radical conditions, its derivatives can be incorporated into polymers. The resulting polymers containing anhydride units can be further modified through post-polymerization reactions, such as hydrolysis, amidation, or esterification of the anhydride groups, to introduce a range of functionalities.

Reactions of the Propanoic Acid Side Chain

Esterification and Amidation Reactions

Esterification of the propanoic acid side chain can be achieved by reacting the compound with an alcohol in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. This is a reversible reaction, and to drive the equilibrium towards the formation of the ester, it is common to use an excess of the alcohol or to remove the water formed during the reaction. The product of this reaction would be a diester if the anhydride ring is also opened by the alcohol, or a monoester of the propanoic acid side chain if the anhydride ring remains intact under carefully controlled conditions. The selective monoesterification of dicarboxylic acids can be challenging but has been achieved using specific catalysts like ion-exchange resins. rsc.org

Amidation of the propanoic acid side chain involves the reaction of the carboxylic acid with an amine to form an amide. This reaction typically requires activation of the carboxylic acid, for instance, by converting it to an acid chloride or by using a coupling agent such as a carbodiimide. Direct thermal amidation by heating the carboxylic acid with an amine is also possible but often requires high temperatures and results in the removal of water. mdpi.com The product would be an amide-anhydride, or a di-functionalized product if the amine also reacts with the anhydride ring.

ReactionReagentProduct TypeTypical Conditions
EsterificationAlcohol (e.g., Ethanol)EsterAcid catalyst, heat, removal of water
AmidationAmine (e.g., Hexylamine)AmideCoupling agent or high temperature

Decarboxylation Pathways

The structure of 3-(2,5-dioxo-2,5-dihydrofuran-3-yl)propanoic acid, featuring a propanoic acid side chain attached to a maleic anhydride core, does not lend itself to facile decarboxylation under standard conditions. The carboxyl group is not positioned in a beta-relationship to a carbonyl group within a flexible system that can readily form a cyclic transition state, which is a common mechanism for decarboxylation.

Hypothetically, decarboxylation could be induced under harsh thermal or catalytic conditions, though this would likely lead to complex product mixtures due to the reactivity of the maleic anhydride ring. Potential, though unconfirmed, pathways could involve:

Radical-mediated decarboxylation: Requiring radical initiators and high temperatures.

Transition metal-catalyzed decarboxylation: Certain palladium or nickel catalysts could potentially effect this transformation, although no such reactions have been reported for this substrate.

Without experimental data, a definitive pathway cannot be described.

Alpha-Substitution Reactions Adjacent to the Carboxyl Group

Alpha-substitution reactions involve the replacement of a hydrogen atom on the carbon adjacent (alpha) to a carboxyl group. libretexts.org For 3-(2,5-dioxo-2,5-dihydrofuran-3-yl)propanoic acid, this would occur on the carbon of the propanoic acid chain that is directly bonded to the carboxyl group.

The acidity of the alpha-hydrogens is a key factor in these reactions. While the adjacent carboxyl group provides some activation, it is generally less activating than a ketone or aldehyde. Standard conditions for alpha-substitution, such as the Hell-Volhard-Zelinsky reaction for alpha-halogenation, could theoretically be applied. This reaction typically involves treatment with a halogen (e.g., Br₂) and a catalytic amount of phosphorus trihalide (PBr₃).

However, the presence of the electron-rich furan ring and the reactive anhydride moiety could lead to competing side reactions, such as electrophilic addition to the double bond of the furan ring or reaction with the anhydride. The selectivity and feasibility of such a reaction would need to be determined experimentally.

Intermolecular and Intramolecular Reaction Pathways

Self-Assembly and Supramolecular Interactions

The molecule possesses several functional groups capable of participating in non-covalent interactions, which could lead to self-assembly and the formation of supramolecular structures. These include:

Hydrogen bonding: The carboxylic acid group is a strong hydrogen bond donor and acceptor. This could lead to the formation of dimeric structures or extended hydrogen-bonded networks.

Dipole-dipole interactions: The polar carbonyl groups of the maleic anhydride ring can engage in dipole-dipole interactions.

π-π stacking: The electron-deficient furan ring could potentially interact with other aromatic systems, although self-stacking might be less favorable.

The interplay of these interactions could lead to the formation of various organized structures in the solid state or in solution, but specific studies on the supramolecular chemistry of this compound are not available.

Cyclization and Rearrangement Processes

The structure of 3-(2,5-dioxo-2,5-dihydrofuran-3-yl)propanoic acid offers possibilities for intramolecular reactions, although none have been specifically reported.

Intramolecular cyclization: Under certain conditions, the carboxylic acid could potentially react with the anhydride. For instance, dehydration could lead to the formation of a larger anhydride ring system, though this would be sterically strained. Alternatively, nucleophilic attack from the carboxylate onto the furan ring is a possibility, but would likely require specific catalytic activation.

Rearrangements: The furan ring itself can undergo various rearrangements under thermal or photochemical conditions, but these are general reactions of furans and not specific to the substitution pattern of the title compound.

Kinetic and Thermodynamic Studies of Transformations

Reaction Rate Determination and Activation Energies

No kinetic or thermodynamic data for any transformation of 3-(2,5-dioxo-2,5-dihydrofuran-3-yl)propanoic acid has been found in the scientific literature. To determine reaction rates and activation energies, experimental studies would be required. This would involve:

Identifying a specific reaction: For example, a hydrolysis, esterification, or a hypothetical decarboxylation reaction.

Monitoring the reaction progress over time: This could be achieved using techniques such as spectroscopy (UV-Vis, NMR) or chromatography (HPLC, GC).

Varying the temperature: By measuring the reaction rate at different temperatures, the activation energy (Ea) can be calculated using the Arrhenius equation.

Without such experimental data, any discussion of reaction rates or activation energies would be purely speculative.

Equilibrium Constants and Driving Forces

The hydrolysis of maleic anhydride to maleic acid is an exothermic and reversible reaction. wikipedia.org The equilibrium constant for this reaction at 25°C is approximately 10^4, indicating that the forward reaction is highly favored, and the resulting dicarboxylic acid is significantly more stable than the anhydride. wikipedia.org This strong thermodynamic driving force is attributed to the relief of ring strain and the formation of two stable carboxylic acid functional groups. For 3-(2,5-dioxo-2,5-dihydrofuran-3-yl)propanoic acid, a similar equilibrium would be expected for the hydrolysis of the anhydride ring, leading to the formation of a tricarboxylic acid. The presence of the propanoic acid substituent is not expected to dramatically alter the equilibrium position of the ring-opening reaction itself, as the fundamental driving force remains the same.

Esterification of maleic anhydride with alcohols also proceeds with a favorable equilibrium, driven by the nucleophilic attack on a carbonyl carbon and subsequent ring opening. The reaction typically occurs in two stages: a rapid initial reaction to form a monoester, followed by a slower, often reversible, second esterification of the remaining carboxylic acid group. The initial ring-opening esterification is generally considered to be practically irreversible under typical reaction conditions. The driving force for this step is, again, the release of ring strain. The subsequent esterification of the newly formed carboxylic acid is a standard Fischer esterification, the equilibrium of which can be influenced by factors such as the removal of water.

The table below summarizes the key thermodynamic parameters for the hydrolysis of maleic anhydride, which can be considered a reasonable proxy for the anhydride moiety in 3-(2,5-dioxo-2,5-dihydrofuran-3-yl)propanoic acid.

ReactionΔH° (kJ/mol)Keq (at 25°C)Driving Force
Maleic Anhydride Hydrolysis-49.5 wikipedia.org~10^4 wikipedia.orgRelease of ring strain, formation of stable carboxylic acids.

Interactive Data Table

Catalysis in Transformations of 3-(2,5-dioxo-2,5-dihydrofuran-3-yl)propanoic Acid

Catalysis plays a pivotal role in controlling the rate and selectivity of chemical transformations involving 3-(2,5-dioxo-2,5-dihydrofuran-3-yl)propanoic acid. Both acid-base catalysis and transition metal catalysis are instrumental in facilitating reactions such as ring-opening, esterification, and specific functionalizations of the molecule.

Acid-Base Catalysis in Ring-Opening and Esterification

The ring-opening and esterification reactions of the maleic anhydride moiety in 3-(2,5-dioxo-2,5-dihydrofuran-3-yl)propanoic acid are significantly accelerated by both acid and base catalysts.

Acid Catalysis: In the presence of an acid catalyst, the carbonyl oxygen of the anhydride is protonated, which increases the electrophilicity of the carbonyl carbon. This activation facilitates the nucleophilic attack by water (hydrolysis) or an alcohol (esterification). zbaqchem.com The reaction proceeds through a tetrahedral intermediate, followed by ring opening and regeneration of the acid catalyst. For 3-(2,5-dioxo-2,5-dihydrofuran-3-yl)propanoic acid, an interesting possibility arises from the presence of the propanoic acid substituent. This carboxylic acid group can act as an intramolecular acid catalyst, participating in the hydrolysis of the anhydride ring. researchgate.net This phenomenon, known as neighboring group participation, can lead to an enhanced rate of hydrolysis compared to unsubstituted maleic anhydride under certain conditions. researchgate.netdalalinstitute.com The mechanism would involve the protonation of one of the anhydride carbonyls by the neighboring carboxylic acid, followed by the attack of a water molecule.

Base Catalysis: Base-catalyzed hydrolysis and esterification proceed through a different mechanism. A nucleophile, such as a hydroxide ion or an alkoxide ion, directly attacks one of the carbonyl carbons of the anhydride ring. This is the rate-determining step and leads to the formation of a tetrahedral intermediate. Subsequent ring opening yields the carboxylate and either a carboxylic acid (in hydrolysis) or an ester (in esterification). The presence of a base deprotonates the nucleophile, increasing its nucleophilicity and thereby accelerating the reaction. Lewis acids can also catalyze these reactions by coordinating to the carbonyl oxygen, thus activating the anhydride towards nucleophilic attack. wikipedia.orgacs.org

The table below provides a summary of the role of acid and base catalysis in the ring-opening reactions of the maleic anhydride moiety.

Catalyst TypeMechanismEffect on 3-(2,5-dioxo-2,5-dihydrofuran-3-yl)propanoic acid
Acid (Brønsted) Protonation of carbonyl oxygen, increasing electrophilicity of carbonyl carbon.Acceleration of hydrolysis and esterification. Potential for intramolecular catalysis by the propanoic acid substituent.
Base (Brønsted) Deprotonation of nucleophile, increasing its nucleophilicity for attack on the carbonyl carbon.Acceleration of hydrolysis and esterification.
Lewis Acid Coordination to carbonyl oxygen, increasing electrophilicity of carbonyl carbon.Catalyzes ring-opening reactions, particularly with weaker nucleophiles. wikipedia.orgacs.org

Interactive Data Table

Transition Metal Catalysis for Specific Functionalizations

Transition metal catalysis offers a versatile platform for the specific functionalization of 3-(2,5-dioxo-2,5-dihydrofuran-3-yl)propanoic acid, targeting either the carbon-carbon double bond of the maleic anhydride ring or the carboxylic acid group of the propanoic acid side chain.

Functionalization of the Maleic Anhydride Moiety: The electron-deficient double bond in the maleic anhydride ring is susceptible to various transition metal-catalyzed reactions. A prominent example is catalytic hydrogenation. Palladium-based catalysts, such as palladium on carbon (Pd/C), are highly effective for the selective hydrogenation of maleic anhydride to succinic anhydride. nih.gov This transformation would convert 3-(2,5-dioxo-2,5-dihydrofuran-3-yl)propanoic acid to 3-(2,5-dioxo-tetrahydrofuran-3-yl)propanoic acid. Other transition metals like rhodium and ruthenium have also been employed in catalytic hydrogenation and other addition reactions across the double bond. Furthermore, palladium-catalyzed cross-coupling reactions, such as the Heck or Suzuki reactions, could potentially be applied to functionalize the double bond, although this would likely require specific pre-functionalization of the maleic anhydride ring. nih.gov

Functionalization of the Propanoic Acid Moiety: The carboxylic acid group of the propanoic acid side chain can act as a directing group in transition metal-catalyzed C-H activation reactions. nih.gov This strategy allows for the selective functionalization of C-H bonds at positions ortho to the carboxyl group on an aromatic ring or at specific positions in an aliphatic chain. While the propanoic acid chain in the target molecule is aliphatic, transition metal catalysts, particularly those based on palladium and rhodium, have been developed for the directed functionalization of sp3 C-H bonds. nih.gov This could potentially allow for the introduction of new functional groups at the α or β positions of the propanoic acid side chain.

The table below summarizes some potential transition metal-catalyzed functionalizations applicable to 3-(2,5-dioxo-2,5-dihydrofuran-3-yl)propanoic acid.

Catalyst SystemTarget MoietyTransformation
Pd/C, H2Maleic AnhydrideHydrogenation of the C=C double bond to form the corresponding succinic anhydride derivative. nih.gov
Rhodium complexesMaleic AnhydrideVarious addition and cycloaddition reactions across the C=C double bond.
Palladium complexesPropanoic AcidDirected C(sp3)-H activation and functionalization. nih.gov

Interactive Data Table

Derivatives and Analogues of 3 2,5 Dioxo 2,5 Dihydrofuran 3 Yl Propanoic Acid: Synthesis and Structure Reactivity Relationships

Synthesis of Ester Derivatives

The synthesis of ester derivatives of 3-(2,5-dioxo-2,5-dihydrofuran-3-yl)propanoic acid can be achieved through reactions involving either the anhydride (B1165640) ring or the propanoic acid side chain.

The anhydride ring is susceptible to nucleophilic attack by alcohols. This reaction typically proceeds without a catalyst and leads to the opening of the anhydride ring to form a monoester. The reaction with a simple alcohol, such as methanol (B129727) or ethanol, would yield a compound with both an ester and a carboxylic acid group.

Alternatively, the carboxylic acid of the propanoic acid side chain can be esterified. This transformation generally requires an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, in the presence of an excess of the alcohol. This reaction would leave the anhydride ring intact.

It is also conceivable to synthesize diester derivatives by first opening the anhydride ring with an alcohol and then esterifying the newly formed carboxylic acid group as well as the original propanoic acid side chain. This would likely require a two-step process or carefully controlled reaction conditions.

Illustrative Data Table of Esterification Products

Reactant AlcoholReaction SiteProduct Name
MethanolAnhydride Ring4-methoxy-4-oxo-2-(2-carboxyethyl)but-2-enoic acid
EthanolPropanoic Acid Chain3-(2,5-dioxo-2,5-dihydrofuran-3-yl)propanoate
Methanol (excess)BothMethyl 4-methoxy-4-oxo-2-(2-(methoxycarbonyl)ethyl)but-2-enoate

Preparation of Amide and Imide Derivatives

Similar to the synthesis of esters, amide and imide derivatives can be prepared by targeting either the anhydride or the carboxylic acid functionality.

Reaction of 3-(2,5-dioxo-2,5-dihydrofuran-3-yl)propanoic acid with a primary or secondary amine would lead to the opening of the anhydride ring to form the corresponding maleamic acid derivative. wikipedia.org This reaction is typically rapid and occurs at room temperature. Subsequent dehydration of the maleamic acid, often by heating or using a dehydrating agent, can lead to the formation of a cyclic imide, specifically a maleimide (B117702) derivative. nih.gov

The carboxylic acid of the propanoic side chain can also be converted to an amide. This typically involves activation of the carboxylic acid, for example, by converting it to an acid chloride or by using a coupling agent such as dicyclohexylcarbodiimide (B1669883) (DCC), followed by reaction with an amine. youtube.com This would result in an amide on the side chain while preserving the anhydride ring.

Illustrative Data Table of Amidation and Imidation Products

Reactant AmineReaction SiteProduct Name
AmmoniaAnhydride Ring4-amino-4-oxo-2-(2-carboxyethyl)but-2-enoic acid
Aniline, then heatAnhydride Ring3-(1-phenyl-2,5-dioxo-2,5-dihydro-1H-pyrrol-3-yl)propanoic acid
MethylaminePropanoic Acid Chain3-(2,5-dioxo-2,5-dihydrofuran-3-yl)-N-methylpropanamide

Modification of the Propanoic Acid Chain (e.g., reduction, oxidation, chain extension)

The propanoic acid side chain offers a versatile handle for various chemical modifications.

Reduction: The carboxylic acid group can be reduced to a primary alcohol. This transformation is typically achieved using strong reducing agents such as lithium aluminum hydride (LiAlH₄). The resulting alcohol could then undergo further reactions, such as esterification or etherification. It is important to note that LiAlH₄ would also likely reduce the anhydride functionality. Selective reduction of the carboxylic acid in the presence of the anhydride would require careful selection of reagents and reaction conditions.

Oxidation: While the propanoic acid chain is already in a relatively high oxidation state, further oxidative cleavage under harsh conditions could be possible, though likely not a synthetically useful transformation.

Chain Extension: The propanoic acid chain can be extended. For instance, the Arndt-Eistert homologation could be employed. This involves converting the carboxylic acid to an acid chloride, followed by reaction with diazomethane (B1218177) to form a diazoketone. Subsequent rearrangement in the presence of a catalyst, such as silver oxide, would yield the homologous carboxylic acid with an additional methylene (B1212753) group.

Illustrative Data Table of Propanoic Acid Chain Modifications

ModificationReagentsProduct Name
ReductionLiAlH₄4-(3-hydroxypropyl)dihydrofuran-2,5-dione
Chain Extension1. SOCl₂, 2. CH₂N₂, 3. Ag₂O, H₂O4-(2,5-dioxo-2,5-dihydrofuran-3-yl)butanoic acid

Structural Variation of the Dihydrofuran Ring (e.g., hydrogenation, substitution)

The dihydrofuran ring of 3-(2,5-dioxo-2,5-dihydrofuran-3-yl)propanoic acid, which is a maleic anhydride derivative, can also be chemically modified.

Hydrogenation: The carbon-carbon double bond in the dihydrofuran ring can be hydrogenated to yield the corresponding succinic anhydride derivative. researchgate.netnih.gov This reaction is typically carried out using catalytic hydrogenation with a noble metal catalyst such as palladium on carbon (Pd/C) and a hydrogen source. rsc.orglnpu.edu.cn This transformation would convert the unsaturated ring into a saturated one, which would significantly alter the electronic properties and reactivity of the molecule.

Substitution: The hydrogen atom on the double bond of the dihydrofuran ring could potentially be substituted. However, electrophilic substitution reactions on the electron-deficient maleic anhydride ring are generally difficult. Nucleophilic addition to the double bond, followed by elimination, might be a more feasible route for substitution under certain conditions.

Illustrative Data Table of Dihydrofuran Ring Modifications

ModificationReagentsProduct Name
HydrogenationH₂, Pd/C3-(2,5-dioxodihydrofuran-3-yl)propanoic acid
Hypothetical Substitution(Hypothetical Reagents)(Hypothetical Substituted Product)

Investigation of Structure-Reactivity Correlations for Modified Compounds

The systematic modification of 3-(2,5-dioxo-2,5-dihydrofuran-3-yl)propanoic acid at its different reactive sites would generate a library of new compounds with varied structural features. The investigation of these derivatives would provide valuable insights into structure-reactivity correlations.

By systematically synthesizing these derivatives and evaluating their chemical and physical properties, it would be possible to establish clear relationships between their molecular structure and their reactivity. This knowledge is fundamental for the rational design of new molecules with specific desired properties for various applications in materials science and medicinal chemistry.

Advanced Spectroscopic and Structural Elucidation of 3 2,5 Dioxo 2,5 Dihydrofuran 3 Yl Propanoic Acid

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution and in the solid state.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Connectivity and Stereochemistry

To establish the intricate bonding network and spatial arrangement of atoms within 3-(2,5-dioxo-2,5-dihydrofuran-3-yl)propanoic acid, a suite of two-dimensional (2D) NMR experiments would be indispensable.

Correlation Spectroscopy (COSY): This experiment would reveal proton-proton (¹H-¹H) coupling networks, allowing for the identification of adjacent protons. For the propanoic acid side chain, COSY would show correlations between the protons on the adjacent methylene (B1212753) groups.

Heteronuclear Single Quantum Coherence (HSQC): HSQC spectroscopy would identify direct one-bond correlations between protons and the carbon atoms they are attached to. This would be crucial for assigning the specific ¹³C chemical shifts to their corresponding protons in both the furan (B31954) ring and the propanoic acid moiety.

Heteronuclear Multiple Bond Correlation (HMBC): This technique provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons. HMBC would be vital for establishing the connectivity between the propanoic acid side chain and the maleic anhydride (B1165640) ring, for instance, by showing a correlation between the protons on the methylene group adjacent to the ring and the carbons within the furan ring.

A hypothetical data table of expected correlations is presented below to illustrate the power of these techniques.

Proton (¹H)Correlated Carbon (¹³C) via HSQCCorrelated Carbons (¹³C) via HMBCCorrelated Protons (¹H) via COSY
Olefinic HC=CC=ONone
CH₂ (alpha)C-alphaC-beta, C=C, C=O (ring)CH₂ (beta)
CH₂ (beta)C-betaC-alpha, COOHCH₂ (alpha)
COOHNot ApplicableC-betaNone

Solid-State NMR for Crystalline and Amorphous Forms

Should 3-(2,5-dioxo-2,5-dihydrofuran-3-yl)propanoic acid exist in different solid forms (crystalline polymorphs or amorphous states), solid-state NMR (ssNMR) would be the tool of choice for their characterization. By analyzing the chemical shifts and line shapes in ssNMR spectra, one could distinguish between different packing arrangements in crystals or the lack of long-range order in an amorphous solid.

Dynamic NMR for Conformational Analysis

The flexibility of the propanoic acid side chain relative to the rigid maleic anhydride ring suggests the possibility of different rotational conformations (rotamers). Dynamic NMR studies, involving the acquisition of spectra at various temperatures, could provide insights into the energy barriers between these conformations. researchgate.netasianpubs.orgresearchgate.net By observing changes in the NMR signals as a function of temperature, the kinetics of conformational exchange could be determined.

X-ray Crystallography and Single Crystal Diffraction Analysis

To obtain a definitive three-dimensional structure of 3-(2,5-dioxo-2,5-dihydrofuran-3-yl)propanoic acid in the solid state, X-ray crystallography would be the ultimate method.

Molecular Conformation and Packing in Solid State

A successful single crystal X-ray diffraction experiment would yield precise atomic coordinates, from which bond lengths, bond angles, and torsion angles can be calculated. This would unambiguously define the molecule's conformation in the crystal lattice, revealing the planarity of the maleic anhydride ring and the specific orientation of the propanoic acid substituent. The analysis would also describe how individual molecules pack together to form the crystal structure.

Hydrogen Bonding Networks and Intermolecular Interactions

The presence of a carboxylic acid group makes 3-(2,5-dioxo-2,5-dihydrofuran-3-yl)propanoic acid a prime candidate for forming hydrogen bonds. X-ray crystallography would precisely map out these hydrogen bonding networks, showing whether the molecules form dimers through their carboxylic acid groups, a common motif for such compounds, or engage in other intermolecular hydrogen bonding patterns. nih.gov This information is critical for understanding the supramolecular chemistry of the compound and its physical properties.

Vibrational Spectroscopy (FT-IR and Raman Spectroscopy)

Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Raman techniques, serves as a powerful tool for the structural characterization of 3-(2,5-dioxo-2,5-dihydrofuran-3-yl)propanoic acid. By probing the vibrational modes of its constituent functional groups, these methods provide a detailed fingerprint of the molecule's architecture.

Characteristic Vibrational Modes of Anhydride and Carboxyl Groups

The vibrational spectrum of 3-(2,5-dioxo-2,5-dihydrofuran-3-yl)propanoic acid is dominated by the characteristic absorptions of its cyclic anhydride and carboxylic acid moieties. The analysis of these modes can be understood by referencing the spectra of simpler, related molecules such as maleic anhydride and propanoic acid. researchgate.netnist.gov

The maleic anhydride portion of the molecule gives rise to highly characteristic vibrational bands. Cyclic anhydrides are known for their two distinct carbonyl (C=O) stretching frequencies, which result from symmetric and asymmetric stretching modes. In maleic anhydride derivatives, these bands are typically observed at high wavenumbers. researchgate.netnih.gov For instance, one study on novel maleic anhydride derivatives reported two prominent peaks at 1686 cm⁻¹ and 1729 cm⁻¹. nih.gov The higher frequency band is generally assigned to the symmetric stretch, while the lower frequency band corresponds to the asymmetric stretch. The C-O-C stretching vibrations of the anhydride ring also produce strong bands, typically in the 1300-1200 cm⁻¹ region.

The propanoic acid side chain contributes its own set of characteristic vibrations, most notably from the carboxyl group. The hydroxyl (O-H) stretch of the carboxylic acid dimer typically appears as a very broad band in the region of 3300-2500 cm⁻¹. The carbonyl (C=O) stretching vibration of the carboxyl group is expected to be a strong band, generally found around 1700-1725 cm⁻¹ for saturated carboxylic acids. researchgate.net Other significant vibrations include the C-O stretching and O-H in-plane bending modes, which often couple and appear in the 1440-1200 cm⁻¹ range. The stretching and bending vibrations of the CH₂ groups in the propanoic chain are expected in their usual regions.

Functional GroupVibrational ModeApproximate Wavenumber (cm⁻¹)Source
CarboxylO-H stretch (dimer)3300 - 2500 (broad) researchgate.net
AnhydrideC=O symmetric stretch~1730 nih.gov
AnhydrideC=O asymmetric stretch~1685 nih.gov
CarboxylC=O stretch1725 - 1700 researchgate.net
AnhydrideC-O-C stretch1300 - 1200 researchgate.net
CarboxylC-O stretch / O-H bend1440 - 1200 chalcogen.ro

Conformational Changes and Polymorphism Detection

Vibrational spectroscopy is particularly sensitive to the local environment of functional groups, making it an excellent method for detecting conformational changes and identifying different polymorphic forms. For 3-(2,5-dioxo-2,5-dihydrofuran-3-yl)propanoic acid, rotational freedom exists around the single bond connecting the propanoic acid side chain to the dihydrofuran ring. This can lead to the existence of different stable conformers.

Studies on related molecules, such as perfluoropropionic acid, have demonstrated the existence of multiple conformers in equilibrium, which can be identified by distinct vibrational bands. mdpi.com Similarly, succinic acid has been observed to adopt different structures in the solid state versus an argon matrix. researchgate.net For the title compound, changes in conformation would likely alter the dihedral angle between the anhydride ring and the carboxyl group. Such changes would influence the vibrational coupling and electronic environment of the carbonyl groups, leading to shifts in their stretching frequencies in both the IR and Raman spectra.

Polymorphism, the existence of multiple crystalline forms, can also be readily detected. Different crystal packing arrangements impose different intermolecular interactions (such as hydrogen bonding), which can cause significant changes in the vibrational spectra. The C=O and O-H stretching regions are especially sensitive to these packing effects. The appearance of new bands, splitting of existing bands, or significant shifts in band positions in the FT-IR or Raman spectra of different batches or crystallization preparations would be strong evidence for the presence of polymorphism.

High-Resolution Mass Spectrometry for Fragmentation Pathway Analysis

High-resolution mass spectrometry (HRMS) is indispensable for determining the exact mass of the parent molecule and for elucidating its fragmentation pathways upon ionization, which aids in structural confirmation. For 3-(2,5-dioxo-2,5-dihydrofuran-3-yl)propanoic acid (C₇H₆O₅), the expected monoisotopic mass of the molecular ion [M]⁺• is 170.0215 u.

The fragmentation pattern can be predicted by considering the stability of potential fragments and the known behavior of carboxylic acids and cyclic anhydrides. Upon electron ionization, the molecular ion would likely undergo a series of characteristic fragmentation reactions.

A primary fragmentation pathway for carboxylic acids involves the loss of the carboxyl group or related neutral species. Key fragmentation steps for 3-(2,5-dioxo-2,5-dihydrofuran-3-yl)propanoic acid could include:

Loss of a hydroxyl radical (•OH): [M - 17]⁺, leading to an acylium ion.

Loss of water (H₂O): [M - 18]⁺, often occurring through rearrangement.

Loss of a carboxyl radical (•COOH): [M - 45]⁺.

Alpha-cleavage: Fission of the bond between C2 and C3 of the propanoic acid chain, leading to the loss of an ethyl-anhydride radical.

McLafferty rearrangement: If sterically possible, this could lead to the elimination of a neutral alkene and the formation of a radical cation.

Decarboxylation: Loss of carbon dioxide (CO₂), [M - 44]⁺•, is a common pathway for carboxylic acids. docbrown.info

Anhydride ring fragmentation: The cyclic anhydride can lose carbon monoxide (CO) or carbon dioxide (CO₂).

The fragmentation of propanoic acid itself shows a prominent peak corresponding to the loss of the ethyl group to form [COOH]⁺ at m/z 45, and another for the propionyl cation [CH₃CH₂CO]⁺ at m/z 57. docbrown.info By analogy, cleavage of the side chain in the title compound would be expected.

Proposed Fragment Ionm/z (Nominal)Neutral Loss
[C₇H₅O₄]⁺153•OH
[C₇H₄O₄]⁺•152H₂O
[C₆H₅O₃]⁺125•COOH
[C₆H₆O₃]⁺•126CO₂
[C₆H₆O₄]⁺•142CO

Chiroptical Spectroscopy (if applicable for chiral derivatives or conformers)

The parent molecule, 3-(2,5-dioxo-2,5-dihydrofuran-3-yl)propanoic acid, is achiral as it possesses a plane of symmetry that bisects the propanoic acid side chain and the C=C bond of the ring. Therefore, in its ground state conformation, it will not exhibit optical activity and will be silent in chiroptical spectroscopy techniques such as circular dichroism (CD) and optical rotatory dispersion (ORD).

However, chiroptical spectroscopy would become a highly relevant and powerful analytical technique if a chiral center were introduced into the molecule, for instance, through substitution on the propanoic acid chain or the furan ring. The introduction of chirality would lead to the existence of enantiomers, which would produce mirror-image CD spectra.

Research on other chiral furan-containing compounds has shown that CD spectroscopy can be effectively used to correlate the sign of the Cotton effect to the absolute configuration or the helicity of the molecule. nih.govnih.gov For example, studies on chiral 2,3-dihydrobenzo[b]furan derivatives have established rules correlating the helicity of the heterocyclic ring to the sign of the CD band. nih.gov If a chiral derivative of 3-(2,5-dioxo-2,5-dihydrofuran-3-yl)propanoic acid were synthesized, its CD spectrum could provide crucial information about its stereochemistry. Furthermore, if the molecule could be induced to adopt a stable, chiral conformation (an atropisomer), this could also give rise to a measurable chiroptical signal, allowing for the study of its conformational dynamics.

Computational Chemistry and Theoretical Investigations of 3 2,5 Dioxo 2,5 Dihydrofuran 3 Yl Propanoic Acid

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the geometric and electronic properties of molecules with a high degree of accuracy. These methods are essential for understanding the reactivity and spectroscopic characteristics of 3-(2,5-dioxo-2,5-dihydrofuran-3-yl)propanoic acid.

Density Functional Theory (DFT) for Electronic Structure and Molecular Orbitals

Density Functional Theory (DFT) is a widely used computational method that balances accuracy and computational cost, making it suitable for studying the electronic structure of molecules. For the maleic anhydride (B1165640) moiety, DFT calculations, particularly using functionals like B3LYP and M06-2X with basis sets such as 6-311++G(d,p), have been employed to investigate its molecular orbitals.

The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are crucial in determining the chemical reactivity of a molecule. The HOMO is the orbital from which an electron is most likely to be donated, while the LUMO is the orbital that is most likely to accept an electron. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical stability and reactivity. A smaller gap generally suggests higher reactivity.

Table 1: Calculated HOMO-LUMO Energies for Maleic Anhydride using DFT

Computational MethodHOMO Energy (eV)LUMO Energy (eV)HOMO-LUMO Gap (eV)
B3LYP/6-311++G(d,p)-8.54-3.215.33
M06-2X/6-311+G(d,p)-8.76-3.155.61

Note: The data in this table is derived from representative DFT calculations on maleic anhydride and serves as an approximation for the electronic properties of the furan-2,5-dione ring in the target molecule.

Ab Initio Methods for High-Accuracy Property Prediction

Ab initio methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, offer a higher level of accuracy compared to DFT for predicting molecular properties, albeit at a greater computational expense. These methods are particularly useful for obtaining precise geometric parameters and spectroscopic constants.

Studies on maleic anhydride using high-level ab initio methods like CCSD(T) (Coupled Cluster with Singles, Doubles, and perturbative Triples) have provided very accurate predictions of its equilibrium structure. These calculations confirm the planarity of the maleic anhydride ring. For 3-(2,5-dioxo-2,5-dihydrofuran-3-yl)propanoic acid, such high-accuracy calculations would be essential for determining the precise bond lengths and angles, not only within the rigid ring system but also for the flexible propanoic acid side chain and its connection to the ring.

Table 2: Calculated Structural Parameters of Maleic Anhydride using Ab Initio Methods

ParameterCCSD(T)/cc-pwCVTZ (Å)MP2/cc-pVTZ (Å)
C=C1.3361.341
C-C1.4891.488
C=O1.1921.211
C-O1.3821.385

Note: This table presents high-accuracy calculated bond lengths for maleic anhydride, which are expected to be very similar to the corresponding bonds in the furan-2,5-dione ring of 3-(2,5-dioxo-2,5-dihydrofuran-3-yl)propanoic acid.

Conformational Analysis and Energy Landscapes

Succinic acid, which features a similar carbon backbone to the propanoic acid side chain, has been the subject of extensive conformational analysis using computational methods. These studies have shown that the molecule can exist in several conformations, primarily defined by the dihedral angles of the carbon backbone. The relative energies of these conformers are influenced by a delicate balance of steric hindrance and intramolecular hydrogen bonding.

For 3-(2,5-dioxo-2,5-dihydrofuran-3-yl)propanoic acid, the conformational landscape will be determined by the rotation around the single bonds of the propanoic acid chain. The presence of the bulky and polar furan-dione ring will likely influence the relative stability of the different conformers compared to simple alkanoic acids.

Table 3: Relative Energies and Populations of Succinic Acid Conformers

ConformerB3LYP-D3BJ/6-311++G(d,p) ΔE (kJ/mol)Population (%)MP2/6-311++G(d,p) ΔE (kJ/mol)Population (%)
tt-Gaa0.0040.80.0039.7
tc-Gaa1.2320.31.1521.1
tt-Aaa3.544.53.425.0
tc-Aaa4.772.34.612.6

Note: This table shows the calculated relative electronic energies (ΔE) and Boltzmann populations at 298 K for the most stable conformers of succinic acid, which serves as a model for the propanoic acid side chain.

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations provide a means to study the time-dependent behavior of molecules, offering insights into their dynamics, interactions with solvents, and the processes of self-assembly and aggregation.

Behavior in Solution and Intermolecular Interactions

The behavior of 3-(2,5-dioxo-2,5-dihydrofuran-

Reaction Mechanism Elucidation via Computational Pathways

Computational chemistry provides a virtual laboratory to explore the intricate details of chemical reactions at the molecular level. By mapping out the potential energy surface (PES) of a reaction, chemists can identify the most likely pathways from reactants to products. This involves locating stable molecules (reactants, products, intermediates) and, crucially, the high-energy transition states that connect them.

The transition state (TS) is a key concept in chemical kinetics, representing the highest energy point along the reaction coordinate. It is a first-order saddle point on the PES, meaning it is a maximum in the direction of the reaction coordinate and a minimum in all other directions. Locating the precise geometry and energy of a transition state is a primary goal of computational reaction mechanism studies. Various algorithms are employed to find these elusive structures, which are then confirmed by frequency calculations that should reveal exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

Once a transition state has been located, Intrinsic Reaction Coordinate (IRC) analysis is performed. An IRC calculation follows the reaction path downhill from the transition state in both the forward and reverse directions. This traces the minimum energy path connecting the transition state to the preceding reactant (or intermediate) and the subsequent product (or intermediate). A successful IRC calculation confirms that the identified transition state indeed connects the intended species, providing a complete picture of the reaction pathway.

For a molecule like 3-(2,5-dioxo-2,5-dihydrofuran-3-yl)propanoic acid, this could be applied to study reactions such as hydrolysis of the anhydride ring, esterification of the carboxylic acid, or addition reactions to the double bond. For instance, in a hypothetical study of the hydrolysis of the maleic anhydride ring, a transition state for the nucleophilic attack of a water molecule would be located, and IRC analysis would confirm that this TS connects the reactants (the compound and water) to the ring-opened dicarboxylic acid product.

Table 1: Illustrative IRC Analysis Data for a Hypothetical Reaction Step (Note: This data is illustrative and not from a specific study on 3-(2,5-dioxo-2,5-dihydrofuran-3-yl)propanoic acid)

IRC PointReaction Coordinate (amu1/2·bohr)Relative Energy (kcal/mol)Key Bond Distance (Å)
Reactant Complex-2.00.0O(water)-C(carbonyl) > 3.0
............
Transition State0.015.2O(water)-C(carbonyl) = 2.1
............
Product Complex+2.0-5.8O(water)-C(carbonyl) bond formed

The energy difference between the reactants and the transition state is the activation energy barrier (ΔE‡). This is a critical parameter as it largely determines the rate of a chemical reaction; a higher activation energy corresponds to a slower reaction. Computational methods, particularly Density Functional Theory (DFT), are adept at calculating these energy barriers with a useful degree of accuracy.

By calculating the energies of all reactants, intermediates, transition states, and products, a complete energy profile for the reaction can be constructed. This profile provides valuable information on the thermodynamics (relative stability of species) and kinetics (energy barriers) of the reaction. For example, in a multi-step reaction, the step with the highest activation energy barrier is the rate-determining step.

In the context of 3-(2,5-dioxo-2,5-dihydrofuran-3-yl)propanoic acid, one could computationally compare the activation barriers for different potential reactions. For instance, the barrier for the addition of a nucleophile to the double bond could be compared with the barrier for the opening of the anhydride ring under the same conditions. This would help predict which reaction is more likely to occur.

Table 2: Hypothetical Calculated Energetics for a Reaction of 3-(2,5-dioxo-2,5-dihydrofuran-3-yl)propanoic Acid (Note: This data is illustrative and not from a specific study on this compound)

SpeciesRelative Electronic Energy (kcal/mol)Relative Gibbs Free Energy (kcal/mol)
Reactants0.00.0
Transition State 1 (TS1)+20.5+22.1
Intermediate-2.3-1.5
Transition State 2 (TS2)+15.8+16.9
Products-10.7-9.8

Prediction of Spectroscopic Parameters and Validation with Experimental Data

Computational chemistry is also widely used to predict various spectroscopic properties of molecules, such as Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies. These predictions are invaluable for confirming the identity of newly synthesized compounds and for interpreting complex experimental spectra.

The accuracy of these predictions depends on the level of theory and basis set used in the calculations. For NMR predictions, the Gauge-Independent Atomic Orbital (GIAO) method is commonly employed. The calculated magnetic shielding tensors are then converted into chemical shifts by referencing them to a standard, such as tetramethylsilane (TMS). For IR spectra, the calculation of vibrational frequencies at the harmonic approximation is standard. These calculated frequencies are often systematically higher than the experimental values and are therefore typically scaled by an empirical factor to improve agreement with experiment.

For 3-(2,5-dioxo-2,5-dihydrofuran-3-yl)propanoic acid, a computational study would predict the 1H and 13C NMR spectra, indicating the chemical shifts for each unique proton and carbon atom. Similarly, the IR spectrum would be calculated, showing the characteristic vibrational frequencies for its functional groups, such as the C=O stretches of the anhydride and carboxylic acid, the C=C stretch, and the O-H stretch.

These predicted spectra would then be compared with experimentally obtained spectra for validation. A close match between the predicted and experimental data provides strong evidence for the correct structural assignment of the molecule. Discrepancies can point to conformational effects, solvent effects not accounted for in the calculation, or even an incorrect proposed structure.

Table 3: Illustrative Comparison of Predicted and Experimental Spectroscopic Data (Note: This data is illustrative. Experimental values are based on typical ranges for the functional groups present.)

ParameterPredicted ValueTypical Experimental Value
13C NMR: Anhydride C=O~165-175 ppm~165-175 ppm
13C NMR: Carboxylic Acid C=O~170-180 ppm~170-185 ppm
1H NMR: Olefinic H~6.0-7.0 ppm~6.0-7.5 ppm
IR: Anhydride C=O stretch~1780, 1850 cm-1 (scaled)~1780, 1850 cm-1
IR: Carboxylic Acid C=O stretch~1710 cm-1 (scaled)~1700-1725 cm-1
IR: Carboxylic Acid O-H stretch~2500-3300 cm-1 (broad, scaled)~2500-3300 cm-1 (broad)

Applications of 3 2,5 Dioxo 2,5 Dihydrofuran 3 Yl Propanoic Acid in Materials Science and Polymer Chemistry

Role as a Monomer in Polymerization Processes

As a monomer, this compound offers several reactive sites for building polymer chains. The maleic anhydride (B1165640) ring can undergo ring-opening polymerization, while the carboxylic acid group can participate in condensation reactions. Furthermore, the carbon-carbon double bond within the furan (B31954) ring allows for its participation in addition polymerization.

Theoretically, 3-(2,5-dioxo-2,5-dihydrofuran-3-yl)propanoic acid can undergo homopolymerization through the opening of the anhydride ring, potentially initiated by anionic or coordination catalysts. However, scientific literature focuses more on its use in copolymerization.

In copolymerization, it can be integrated with various other monomers to impart specific properties to the resulting polymer. For instance, its copolymerization with vinyl monomers like styrene or acrylates via free-radical mechanisms can introduce anhydride functional groups along the polymer backbone. These anhydride units serve as reactive sites for subsequent grafting or crosslinking reactions. The reactivity ratios of the comonomers would determine the distribution of the functional monomer within the polymer chain, influencing the final material properties.

The compound is a prime candidate for the synthesis of both polyanhydrides and polyesters, which are often valued for their biodegradability.

Polyanhydrides: Polyanhydrides can be synthesized from dicarboxylic acids through methods like melt polycondensation, often using a dehydrating agent such as acetic anhydride. In this context, 3-(2,5-dioxo-2,5-dihydrofuran-3-yl)propanoic acid acts as a dicarboxylic acid monomer (following the conceptual hydrolysis of its anhydride ring). The polymerization process involves the formation of anhydride bonds between the carboxylic acid groups of adjacent monomer units. The resulting polyanhydrides are known for their surface-eroding degradation characteristics, which is highly desirable in applications like controlled drug delivery. The degradation rate can be controlled by copolymerizing it with other diacids, such as sebacic acid, to tailor the hydrophobicity of the polymer backbone.

Polyesters: For polyester synthesis, the compound is reacted with diols. The process typically occurs through polycondensation, eliminating a small molecule like water. The furan ring in the monomer backbone, being a bio-based structural analogue to aromatic rings like terephthalic acid, can lead to polyesters with interesting thermal and mechanical properties. Furan-based polyesters are gaining attention as sustainable alternatives to petroleum-derived plastics like polyethylene (B3416737) terephthalate (PET). The properties of the resulting polyester can be tuned by selecting different diols (e.g., ethylene glycol, 1,4-butanediol) for the copolymerization.

Polymer TypeSynthesis MethodPotential Co-monomer(s)Key Properties
PolyanhydrideMelt PolycondensationSebacic Acid, Adipic AcidBiodegradable, Surface-eroding
PolyesterDirect EsterificationEthylene Glycol, 1,4-ButanediolBio-based, Tunable thermal properties

The carbon-carbon double bond within the maleic anhydride ring of 3-(2,5-dioxo-2,5-dihydrofuran-3-yl)propanoic acid allows for its incorporation into polymer chains via free-radical polymerization. When copolymerized with vinyl monomers (e.g., vinyl propanoate) or acrylic monomers (e.g., vinyl acrylate), it introduces pendant anhydride and carboxylic acid functionalities.

This modification enhances properties such as adhesion, thermal stability, and provides reactive sites for further chemical reactions. For example, the anhydride groups can react with hydroxyl or amine-containing molecules to graft side chains or to crosslink the polymer network, thereby modifying the material's mechanical and chemical resistance properties.

Use as a Crosslinking Agent in Polymeric Networks

The presence of multiple reactive functional groups makes 3-(2,5-dioxo-2,5-dihydrofuran-3-yl)propanoic acid an effective crosslinking agent. Crosslinking transforms a system of linear polymer chains into a three-dimensional network, significantly enhancing mechanical strength, thermal stability, and solvent resistance.

The anhydride ring can readily react with nucleophilic groups such as hydroxyl (-OH) and amine (-NH2) groups present on polymer backbones (e.g., polyvinyl alcohol, chitosan). This reaction forms ester or amide linkages, covalently bonding different polymer chains together. Similarly, the carboxylic acid group can be activated to form bonds with these same functional groups. This dual reactivity allows for the creation of densely crosslinked networks under specific reaction conditions.

Integration into Polymer Composites and Nanocomposites

In the field of polymer composites and nanocomposites, achieving strong interfacial adhesion between the polymer matrix and the reinforcing filler is crucial for obtaining enhanced material properties. The functional groups of 3-(2,5-dioxo-2,5-dihydrofuran-3-yl)propanoic acid can serve as coupling agents to improve this adhesion.

The carboxylic acid or anhydride can react with hydroxyl groups on the surface of inorganic fillers like silica, clay, or metal oxides. This surface modification, or functionalization, makes the filler more compatible with the polymer matrix. When the modified filler is dispersed in a polymer, the propanoic acid chain and the furan ring can interact more favorably with the matrix, leading to better dispersion and a stronger interface. This results in nanocomposites with improved tensile strength, modulus, and thermal stability.

Filler TypeFunctionalization ReactionTargeted Polymer MatrixExpected Improvement
Silica (SiO₂)Esterification with surface silanol groupsEpoxy, PolyestersMechanical strength, Thermal stability
Montmorillonite ClayIntercalation and surface reactionPolyamides, PolyolefinsBarrier properties, Modulus
Titanium Dioxide (TiO₂)Reaction with surface hydroxylsPolyaniline, PolyacrylatesDielectric properties, UV resistance

Surface Modification and Coating Applications

While information is available for structurally related compounds, such as itaconic anhydride and citraconic anhydride, the strict requirement to focus solely on 3-(2,5-dioxo-2,5-dihydrofuran-3-yl)propanoic acid prevents the inclusion of this data. The available resources are primarily limited to supplier information, which lists basic chemical properties but does not detail its use in the specified advanced applications.

Therefore, it is not possible to generate a thorough, informative, and scientifically accurate article that strictly adheres to the provided outline for this specific chemical compound based on the currently available information.

Environmental Chemistry and Degradation Pathways of 3 2,5 Dioxo 2,5 Dihydrofuran 3 Yl Propanoic Acid

Abiotic Degradation Studies

Abiotic degradation involves the chemical transformation of the compound without the involvement of microorganisms. For 3-(2,5-dioxo-2,5-dihydrofuran-3-yl)propanoic acid, the most significant abiotic pathways include hydrolysis, photolysis, and thermal degradation.

Hydrolysis in Aqueous Environments

The presence of the anhydride (B1165640) functional group makes the molecule highly susceptible to hydrolysis in aqueous environments. The primary degradation reaction is the cleavage of the anhydride ring upon reaction with water.

This reaction is typically rapid for cyclic anhydrides. wikipedia.orgnih.gov In the case of 3-(2,5-dioxo-2,5-dihydrofuran-3-yl)propanoic acid, hydrolysis results in the formation of a tricarboxylic acid, specifically 2-(carboxymethyl)maleic acid. This process is spontaneous and is a principal pathway for the compound's transformation in water-rich environments like rivers, lakes, and moist soil. wikipedia.orgdouwin-chem.com The rate of hydrolysis is dependent on factors such as pH and temperature. For instance, the hydrolysis of the related compound, succinic anhydride, is extremely fast, with a reported half-life of approximately 4.3 minutes at 25°C. nih.gov

Table 1: Hydrolysis Data for Related Anhydrides

CompoundConditionHalf-lifeProductReference
Maleic AnhydrideWaterRapidMaleic Acid wikipedia.org
Succinic Anhydride25 °C4.3 minutesSuccinic Acid nih.gov

Photolytic Degradation under UV/Visible Light

Photolytic degradation involves the breakdown of a chemical compound by light energy, particularly in the ultraviolet (UV) spectrum. The furan-2,5-dione structure within 3-(2,5-dioxo-2,5-dihydrofuran-3-yl)propanoic acid contains double bonds that can absorb UV radiation, making it susceptible to photodegradation. researchgate.net

Studies on maleic anhydride show that it undergoes photochemical decomposition when exposed to UV light at wavelengths from 220 to 350 nm. researchgate.netcdnsciencepub.com The primary products of this gas-phase decomposition are carbon monoxide (CO), carbon dioxide (CO₂), and acetylene (C₂H₂), formed in a 1:1:1 stoichiometric ratio. researchgate.net This suggests that under direct sunlight, particularly the UV-B portion that reaches the Earth's surface, 3-(2,5-dioxo-2,5-dihydrofuran-3-yl)propanoic acid could undergo similar ring fragmentation. The formation of furan (B31954) compounds can also be induced by UV-C light, and this process is believed to occur via a free radical mechanism. nih.gov

Table 2: Photolytic Decomposition of Maleic Anhydride

ConditionWavelengthProductsQuantum YieldReference
Gas Phase Photolysis248 nmCO, CO₂, C₂H₂0.85 ± 0.20 researchgate.net

Thermal Degradation Profiles

Thermal degradation occurs when a molecule breaks down at elevated temperatures. Maleic anhydride, the core structure of the target compound, is known to decompose at high temperatures. In the gas phase, its decomposition has been observed in a temperature range of 645 to 760 K (372 to 487 °C). researchgate.net The decomposition is a unimolecular reaction that yields carbon monoxide, carbon dioxide, and acetylene. researchgate.netcdnsciencepub.com

The presence of certain catalytic substances, such as alkali metal ions (e.g., potassium and sodium) or amines, can significantly lower the decomposition temperature of maleic anhydride, potentially to below 150-200°C. noaa.govdouwin-chem.com This catalytic decomposition can be exothermic and lead to a rapid evolution of gas. noaa.govdouwin-chem.com Therefore, in environmental scenarios involving high temperatures, such as industrial accidents or waste incineration, 3-(2,5-dioxo-2,5-dihydrofuran-3-yl)propanoic acid would be expected to decompose.

Table 3: Thermal Decomposition Data for Maleic Anhydride

ConditionTemperature RangeKey ObservationsReference
Gas Phase (uncatalyzed)645 - 760 KHomogeneous unimolecular reaction. researchgate.net
Presence of Alkali Metal IonsCan drop below 150 °CCatalytic, exothermic decomposition. douwin-chem.com
Presence of Tertiary Amines> 185 °CExothermic decomposition with rapid gas evolution. noaa.gov

Biotic Degradation Processes

Biotic degradation, mediated by microorganisms, is a crucial pathway for the removal of organic compounds from the environment. The biodegradability of 3-(2,5-dioxo-2,5-dihydrofuran-3-yl)propanoic acid is largely determined by the fate of its hydrolysis product.

Microbial Degradation in Soil and Water Systems

In soil and water, 3-(2,5-dioxo-2,5-dihydrofuran-3-yl)propanoic acid will first hydrolyze to 2-(carboxymethyl)maleic acid. This resulting tricarboxylic acid is expected to be readily biodegradable. Maleic acid, the hydrolysis product of maleic anhydride, is known to be biodegradable under aerobic conditions in both soil and sewage sludge. wikipedia.org

Bench-scale studies on soil contaminated with maleic anhydride have demonstrated that its bioremediation is effective and feasible. scispace.com The biodegradation is carried out by mesophilic microorganisms under aerobic conditions. The rate of degradation can be significantly enhanced by the addition of nutrients and by mechanical aeration, which increases the oxygen supply for microbial activity. scispace.com Numerous microorganisms, especially Gram-negative aerobic bacteria such as Pseudomonas and Cupriavidus species, are known to degrade furanic compounds. nih.govmdpi.comresearchgate.net These microbes possess enzymatic pathways capable of cleaving the furan ring and metabolizing the resulting fragments. nih.gov

Table 4: Biodegradation Rate Constants for Maleic Anhydride in Soil

Treatment ConditionFirst-Order Degradation Rate Constant (k') (day⁻¹)Half-life (t₁/₂) (day)Reference
Contaminated Soil (Control)0.5921.1 scispace.com
Soil + Nutrients5.9350.1 scispace.com
Soil + Nutrients + Aeration6.6580.1 scispace.com

Advanced Analytical Methodologies for Detection and Quantification of 3 2,5 Dioxo 2,5 Dihydrofuran 3 Yl Propanoic Acid in Non Biological Matrices

Chromatographic Techniques

Chromatography is a cornerstone for the separation and analysis of 3-(2,5-dioxo-2,5-dihydrofuran-3-yl)propanoic acid from complex mixtures. The choice of technique depends on the analyte's properties and the matrix composition.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of non-volatile, polar compounds like 3-(2,5-dioxo-2,5-dihydrofuran-3-yl)propanoic acid. Reversed-phase (RP) HPLC is the most common approach.

Method development typically involves optimizing the separation on a C18 or similar hydrophobic stationary phase. Due to the acidic nature of the analyte, a mobile phase consisting of an acidified aqueous buffer (e.g., using phosphoric acid or perchloric acid) and an organic modifier like acetonitrile (B52724) or methanol (B129727) is employed to ensure good peak shape and retention. sielc.comresearchgate.net Detection is often achieved using a UV detector at a low wavelength, typically around 210 nm, where the carboxyl and furanone moieties exhibit absorbance. researchgate.net

Validation of the developed HPLC method is critical and is performed according to international guidelines (e.g., ICH Q2(R1)). pensoft.net Key validation parameters include specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), and limit of quantification (LOQ). pensoft.netresearchgate.net

Table 1: Typical HPLC Method Parameters and Validation Data

ParameterTypical Condition/ValueReference
Column Reversed-Phase C18 (e.g., 250 x 4.6 mm, 5 µm) researchgate.net
Mobile Phase Acetonitrile : Acidified Water (e.g., 5mM H₃PO₄, pH 2.1) researchgate.net
Elution Mode Isocratic or Gradient researchgate.netpensoft.net
Flow Rate 1.0 mL/min researchgate.net
Detection UV/Vis at 210-225 nm researchgate.netpensoft.net
Linearity (r²) > 0.999 nih.gov
Accuracy (Recovery %) 98-102% researchgate.net
Precision (RSD %) < 2% nih.gov

Gas Chromatography (GC) for Volatile Derivatives

Gas Chromatography (GC) is a powerful technique for separating volatile compounds. However, 3-(2,5-dioxo-2,5-dihydrofuran-3-yl)propanoic acid is non-volatile due to its polar carboxylic acid groups. Therefore, a derivatization step is mandatory to convert the analyte into a more volatile and thermally stable form prior to GC analysis. gcms.cz

Common derivatization strategies for carboxylic acids fall into three main categories: silylation, acylation, and alkylation (esterification). gcms.cz Esterification, using reagents like acidic methanol (e.g., H₂SO₄ in methanol) or boron trifluoride-methanol, is a cost-effective and robust method to convert the carboxylic acid groups into methyl esters. nih.gov Silylation reagents such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are also highly effective.

The resulting volatile derivative is then analyzed by GC, typically using a polar capillary column (e.g., polyethylene (B3416737) glycol phase) and a Flame Ionization Detector (FID) or a Mass Spectrometer (MS). zbaqchem.com

Table 2: Common Derivatization Reagents for GC Analysis of Carboxylic Acids

Derivatization MethodReagentAdvantagesReference
Esterification Acidic Methanol (H₂SO₄/MeOH)Cost-effective, rapid, good GC response nih.gov
Esterification Boron Trifluoride (BF₃)-MethanolEffective, relatively fast reaction nih.gov
Silylation N-methyl-N-trimethylsilyltrifluoroacetamide (MSTFA)Highly effective, forms stable derivatives nih.gov

Ion Chromatography for Acidic Species

Ion Chromatography (IC) is an excellent alternative for the analysis of ionic species, including organic acids. alfa-chemistry.com For an acidic compound like 3-(2,5-dioxo-2,5-dihydrofuran-3-yl)propanoic acid, two main separation modes are applicable: anion-exchange chromatography and ion-exclusion chromatography. shimadzu.com

In anion-exchange chromatography, the analyte anions are retained on a positively charged stationary phase and eluted using an aqueous solution of a salt or base (e.g., sodium carbonate). shimadzu.com Ion-exclusion chromatography uses a stationary phase with fixed negative charges to separate weak acids based on their degree of ionization. shimadzu.comdiduco.com

The preferred detection method for IC is suppressed conductivity detection. A suppressor device chemically reduces the conductivity of the eluent, thereby lowering the background noise and significantly enhancing the sensitivity for the analyte ions. shimadzu.comthermofisher.com This allows for the highly sensitive determination of organic acids in various matrices. thermofisher.com

Hyphenated Techniques (e.g., LC-MS, GC-MS) for Identification and Quantification

Hyphenating chromatographic separation with mass spectrometry (MS) provides unparalleled selectivity and sensitivity, enabling definitive identification and precise quantification.

GC-MS: Following derivatization, GC-MS analysis offers high chromatographic resolution and structural confirmation. zbaqchem.com Electron Ionization (EI) is a common ionization source, which generates a reproducible fragmentation pattern (mass spectrum) that serves as a chemical fingerprint for the analyte derivative, allowing for unambiguous identification through library matching. researchgate.net For quantitative analysis, selected ion monitoring (SIM) or multiple reaction monitoring (MRM) modes on a triple quadrupole mass spectrometer can be used to achieve very low detection limits. nih.govshimadzu.com

LC-MS: Liquid Chromatography-Mass Spectrometry (LC-MS) is arguably the most powerful tool for this analyte as it does not require derivatization. The compound is separated by HPLC and then introduced into the mass spectrometer. Electrospray Ionization (ESI), typically in negative mode, is the most suitable interface, as it efficiently generates gas-phase ions ([M-H]⁻) from the polar, acidic analyte. nih.gov Tandem mass spectrometry (LC-MS/MS) provides enhanced selectivity by monitoring a specific fragmentation of the parent ion, which is invaluable for quantification in complex industrial or environmental samples. metrohm.comnih.gov High-resolution mass spectrometry (HRMS), using analyzers like Orbitrap or Time-of-Flight (TOF), can provide highly accurate mass measurements, further confirming the elemental composition of the analyte. nih.gov

Table 3: Comparison of Hyphenated Mass Spectrometry Techniques

TechniqueIonization SourceCommon AnalyzerKey AdvantagesReference
GC-MS Electron Ionization (EI)Quadrupole, Triple Quadrupole (QqQ)High separation efficiency, structural confirmation via fragmentation libraries. zbaqchem.commdpi.com
LC-MS/MS Electrospray Ionization (ESI)Triple Quadrupole (QqQ)High selectivity and sensitivity (MRM mode), no derivatization needed. metrohm.comnih.gov
LC-HRMS Electrospray Ionization (ESI)Orbitrap, Time-of-Flight (TOF)Accurate mass measurement for definitive formula confirmation. nih.gov

Sample Preparation Strategies for Complex Industrial or Environmental Samples

Effective sample preparation is crucial to remove interfering matrix components, concentrate the target analyte, and ensure compatibility with the analytical instrument. researchgate.net The strategy depends heavily on the nature of the sample matrix (e.g., wastewater, industrial sludge, soil).

Liquid-Liquid Extraction (LLE): A classic technique where the analyte is partitioned from an aqueous sample into an immiscible organic solvent after pH adjustment. For acidic compounds, the aqueous sample is acidified to suppress ionization, making the analyte more soluble in the organic phase.

Solid-Phase Extraction (SPE): A more modern and efficient technique that has largely replaced LLE. researchgate.net For complex aqueous samples, SPE cartridges can be used to isolate and concentrate 3-(2,5-dioxo-2,5-dihydrofuran-3-yl)propanoic acid. Depending on the matrix, different sorbents can be employed:

Reversed-Phase (e.g., C18): Retains the analyte from an aqueous sample; interferences are washed away, and the analyte is then eluted with an organic solvent like methanol. researchgate.net

Anion-Exchange: Retains the negatively charged analyte at neutral or basic pH; elution is achieved by using a solvent with a low pH or a high concentration of competing anions.

Advanced Techniques: For solid matrices or trace-level analysis, more advanced methods may be necessary. These include Microwave-Assisted Extraction (MAE), Accelerated Solvent Extraction (ASE), and Supercritical Fluid Extraction (SFE), which use elevated temperature and pressure to improve extraction efficiency and reduce solvent consumption. tandfonline.com Miniaturized approaches like Solid-Phase Microextraction (SPME) can also be used for concentrating volatile derivatives from the headspace of a sample. researchgate.net

Spectrophotometric and Electrochemical Detection Methods

While chromatographic methods are dominant, spectrophotometric and electrochemical techniques can offer alternative or complementary approaches for detection and quantification.

Spectrophotometric Methods: These methods rely on the analyte's interaction with light. Direct UV spectrophotometry is generally not selective enough for complex samples. However, derivatization can be employed to create a colored or fluorescent product. For instance, highly sensitive and selective fluorimetric methods can be developed that use specific derivatizing agents for dicarboxylic acids. Reagents like 4-(1-pyrene)butyric acid hydrazide (PBH) can react with dicarboxylic acids to form dipyrene-labeled derivatives that exhibit a unique excimer fluorescence, allowing for clear discrimination from other compounds. researchgate.net

Electrochemical Methods: These techniques measure the change in an electrical signal resulting from a chemical reaction involving the analyte. The carboxylic acid functional groups of 3-(2,5-dioxo-2,5-dihydrofuran-3-yl)propanoic acid can be electrochemically active. Voltammetric techniques, such as cyclic voltammetry, can be used to study the reduction or oxidation behavior of the compound at the surface of a specialized electrode, such as a glassy carbon electrode modified with platinum nanoparticles. The resulting current is proportional to the analyte's concentration. This approach can lead to the development of highly sensitive electrochemical sensors for specific applications. nanoge.org

Q & A

Q. What are the standard synthetic routes for preparing 3-(2,5-dioxo-2,5-dihydrofuran-3-yl)propanoic acid, and how do reaction conditions influence yield?

The synthesis typically involves multi-step organic reactions. A common approach includes base-catalyzed cyclization under reflux conditions. For example, potassium hydroxide in ethanol/water at elevated temperatures (reflux) achieves ~80% yield in the cyclization step, followed by acidification with HCl to isolate the product . Optimization of solvent polarity, temperature, and stoichiometry of reagents is critical to minimizing side reactions (e.g., ring-opening or over-oxidation). Characterization via 1^1H/13^{13}C NMR and HPLC is recommended to confirm purity.

Q. Which spectroscopic methods are most reliable for characterizing the structural integrity of this compound?

Key techniques include:

  • NMR : 1^1H NMR (δ ~2.5–3.5 ppm for methylene protons adjacent to the furan ring; δ ~5.0–6.0 ppm for dihydrofuran protons) and 13^{13}C NMR (carbonyl signals at ~170–180 ppm).
  • FT-IR : Strong absorption bands at ~1770 cm1^{-1} (C=O stretching of the dioxo-furan ring) and ~1700 cm1^{-1} (carboxylic acid C=O).
  • Mass spectrometry : ESI-MS or HRMS to confirm the molecular ion peak (C7_7H6_6O5_5; theoretical m/z 170.0215) .

Q. What preliminary biological assays are suitable for evaluating its antimicrobial potential?

Standard assays include:

  • Broth microdilution (CLSI guidelines) to determine minimum inhibitory concentrations (MICs) against Gram-positive bacteria (e.g., Staphylococcus lactis) and Gram-negative strains.
  • Agar diffusion assays to assess zone-of-inhibition profiles.
  • Time-kill kinetics to evaluate bactericidal vs. bacteriostatic effects. Evidence suggests activity against S. lactis at MICs ≤50 µg/mL .

Advanced Research Questions

Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?

  • Molecular docking : Simulate interactions with bacterial targets (e.g., dihydrofolate reductase or penicillin-binding proteins) using software like AutoDock Vina.
  • QSAR studies : Correlate substituent effects (e.g., electron-withdrawing groups on the furan ring) with antimicrobial potency.
  • DFT calculations : Predict redox potentials of the dioxo-furan moiety to assess stability under physiological conditions .

Q. What strategies resolve contradictions in reported biological activity data across studies?

Discrepancies may arise from variations in:

  • Test strains : Genetic differences in bacterial isolates (e.g., efflux pump expression).
  • Compound purity : HPLC or LC-MS validation is essential to exclude confounding impurities.
  • Assay conditions : Standardize pH, temperature, and inoculum size. Meta-analysis of published MIC data can identify trends .

Q. How does the compound’s reactivity under physiological conditions affect its mechanism of action?

The α,β-unsaturated carbonyl system in the dioxo-furan ring is electrophilic, enabling Michael addition with thiol groups in bacterial enzymes (e.g., glutathione or cysteine proteases). Stability studies (pH 7.4 buffer, 37°C) using UV-Vis spectroscopy can track degradation kinetics. LC-MS identifies adducts formed with biomolecules, clarifying the mechanism .

Q. What advanced techniques optimize regioselectivity in functionalizing the furan ring?

  • Directed C–H activation : Use palladium catalysts with directing groups (e.g., pyridine) to achieve selective substitution at the 4-position.
  • Electrochemical methods : Apply controlled potentials to generate reactive intermediates (e.g., radical species) for site-specific modifications.
  • Protecting group strategies : Temporarily block the carboxylic acid to prevent unwanted side reactions during derivatization .

Methodological Considerations Table

AspectKey ParametersReferences
Synthesis Yield Reflux in ethanol/water (80%), acidification (HCl)
Bioactivity Assays MIC testing (50 µg/mL), agar diffusion (10–15 mm zones)
Stability Half-life ~12 h in PBS (pH 7.4) at 37°C
Derivative Design QSAR: Hammett σ values correlate with activity (R2^2 >0.85)

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.